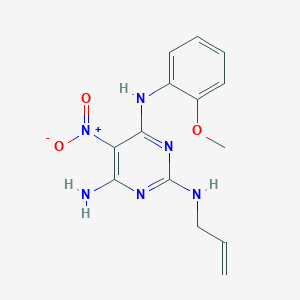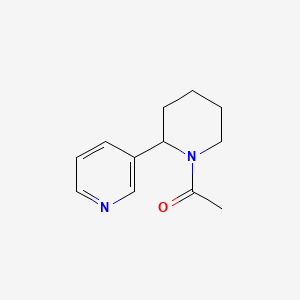
N-Acetyl-Anabasine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-Anabasine is a derivative of anabasine, an alkaloid found in certain plants, particularly in the Nicotiana species Anabasine is structurally similar to nicotine and has been studied for its various biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Anabasine typically involves the acetylation of anabasine. One common method is to react anabasine with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-Anabasine undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can be achieved using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reduction reactions of this compound are less common but can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, MCPBA, MoCl5
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxide derivatives of this compound
Reduction: Reduced forms of this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Acetyl-Anabasine involves its interaction with various molecular targets. It is known to interact with nicotinic acetylcholine receptors, similar to nicotine, which can lead to various biological effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anabasine: The parent compound of N-Acetyl-Anabasine, known for its biological activities.
Nicotine: Structurally similar to anabasine and this compound, with well-known effects on the nervous system.
Cytisine: Another alkaloid with structural similarities to anabasine and studied for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its acetyl group, which modifies its chemical properties and potential applications. This modification can enhance its biological activity and make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
91557-10-7 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(2-pyridin-3-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-3-2-6-12(14)11-5-4-7-13-9-11/h4-5,7,9,12H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
DOBAEHHTUBAASS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
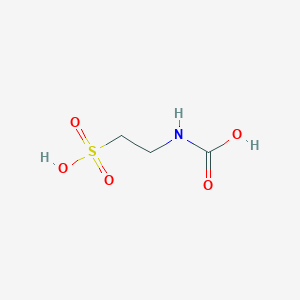

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
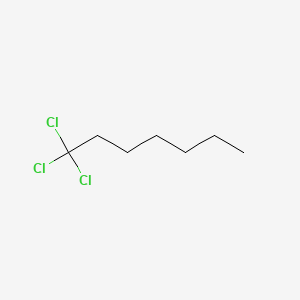
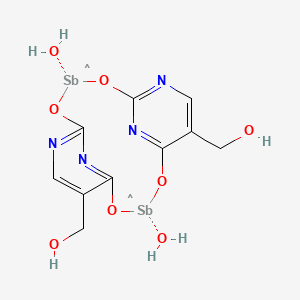



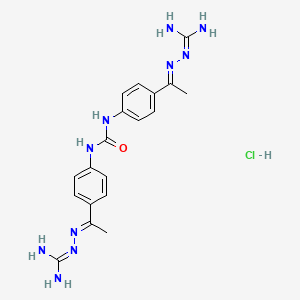
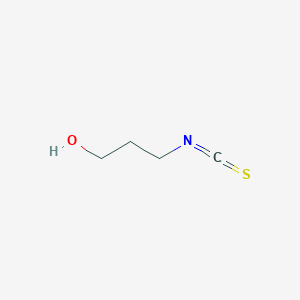
![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
